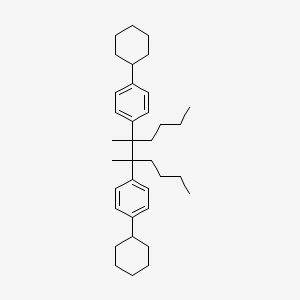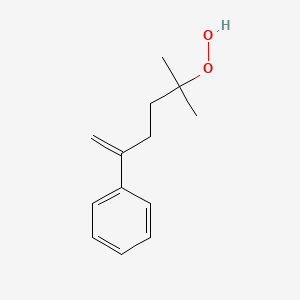
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl, is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a hydroperoxide derivative, characterized by the presence of a hydroperoxy group (-OOH) attached to a 1,1-dimethyl-4-phenyl-4-pentenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl typically involves the hydroperoxidation of 1,1-dimethyl-4-phenyl-4-pentene. This reaction can be carried out using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with supported catalysts to enhance the efficiency and yield of the hydroperoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hydroperoxy group yields the corresponding alcohol, 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃, RNH₂) can be employed under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
作用機序
The mechanism of action of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation.
類似化合物との比較
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl can be compared with other hydroperoxide derivatives, such as:
tert-Butyl hydroperoxide: Similar in structure but with a tert-butyl group instead of a 1,1-dimethyl-4-phenyl-4-pentenyl group.
Cumene hydroperoxide: Contains a cumene (isopropylbenzene) group, used as an initiator in polymerization reactions.
Methyl ethyl ketone peroxide: Used as a catalyst in the production of polyester resins.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
830345-49-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
(5-hydroperoxy-5-methylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,14H,1,9-10H2,2-3H3 |
InChIキー |
GBWHKARJWFNXMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=C)C1=CC=CC=C1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



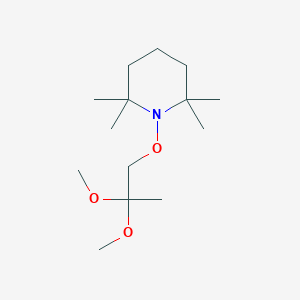

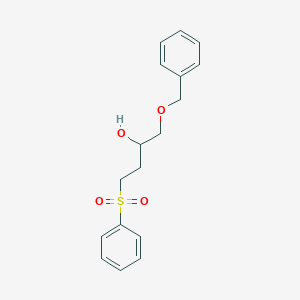

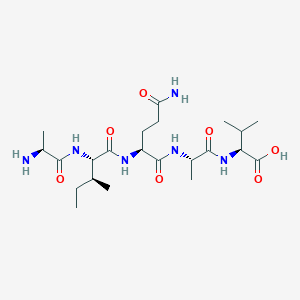
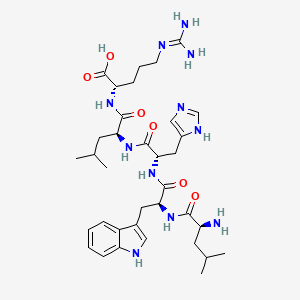
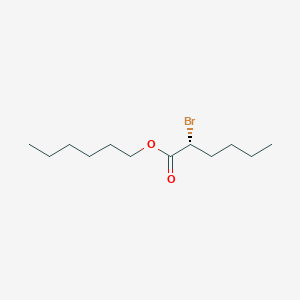
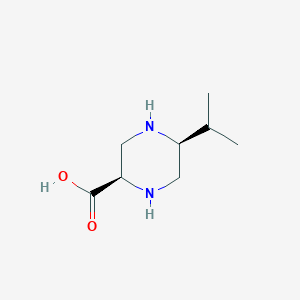
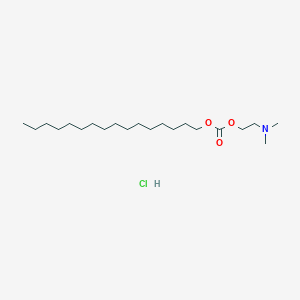

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
